3-Bromo-2-iodobenzotrifluoride CAS number and chemical properties
3-Bromo-2-iodobenzotrifluoride CAS number and chemical properties
An In-depth Technical Guide to 3-Bromo-2-iodobenzotrifluoride: Synthesis, Properties, and Applications for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromo-2-iodobenzotrifluoride, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific isomer is not widely cataloged, this document will delve into its predicted properties, logical synthetic routes, and potential applications based on the well-established chemistry of related compounds.
Compound Identification and CAS Number
A definitive CAS number for 3-Bromo-2-iodobenzotrifluoride is not readily found in major chemical databases. This suggests that it is a novel or less-common research chemical. For reference, several structurally related isomers are commercially available and well-documented:
| Compound Name | CAS Number |
| 3-Bromobenzotrifluoride | 401-78-5[1] |
| 3-Bromo-4-iodobenzotrifluoride | 481075-58-5[2] |
| 5-Bromo-3-chloro-2-iodobenzotrifluoride | 1027512-67-9[3] |
| 3,5-Dibromo-2-iodobenzotrifluoride | 1027512-22-6[4] |
| 3-Bromo-2-fluorobenzotrifluoride | 144584-67-8[5] |
The absence of a specific CAS number highlights an opportunity for novel research and development with this particular substitution pattern.
Chemical and Physical Properties
The exact physical properties of 3-Bromo-2-iodobenzotrifluoride have not been experimentally determined and reported in the literature. However, we can predict its properties based on those of its structural analogs.
Table 1: Predicted and Analogous Chemical Properties
| Property | Predicted/Analogous Value | Source/Basis |
| Molecular Formula | C₇H₃BrF₃I | - |
| Molecular Weight | 350.90 g/mol | Calculated |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Analogy with related compounds[6][7] |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from analogs like 3-bromo-4-iodobenzotrifluoride (262 °C)[7] and 3-bromobenzotrifluoride (151.5 °C)[1] |
| Density | ~1.9 - 2.2 g/mL | Based on analogs like 3-bromo-4-iodobenzotrifluoride (2.2 g/cm³)[7] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | General property of similar halogenated aromatics |
| LogP | ~4.1 | Based on 4-Bromo-3-iodobenzotrifluoride[7] |
Synthesis and Reactivity
The synthesis of 3-Bromo-2-iodobenzotrifluoride can be logically approached through established organometallic methodologies. A plausible route involves the directed ortho-metalation of 3-bromobenzotrifluoride.
Proposed Synthetic Protocol:
Step 1: Directed ortho-Lithiation of 3-Bromobenzotrifluoride
This reaction utilizes a strong lithium amide base to deprotonate the position ortho to the bromine atom, which is the most acidic proton due to the inductive effects of the bromine and trifluoromethyl groups.
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Methodology:
-
To a solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.
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Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
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Step 2: Iodination
The generated aryllithium species is then quenched with an electrophilic iodine source.
-
Methodology:
-
To the solution from Step 1, add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
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Caption: Proposed synthetic workflow for 3-Bromo-2-iodobenzotrifluoride.
Reactivity and Use in Cross-Coupling Reactions:
The presence of two different halogen atoms at ortho positions offers a versatile handle for sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This differential reactivity allows for selective functionalization at the 2-position, followed by a subsequent reaction at the 3-position.
Caption: Sequential Suzuki coupling reactions enabled by differential reactivity.
Applications in Drug Discovery and Materials Science
Halogenated organic molecules are of paramount importance in the development of pharmaceuticals and advanced materials.[5][8]
Role of the Trifluoromethyl Group:
The -CF₃ group is a common feature in many modern drugs. Its strong electron-withdrawing nature and lipophilicity offer several advantages:[5]
-
Metabolic Stability: The C-F bonds are very strong, making the -CF₃ group resistant to metabolic degradation, which can improve the half-life of a drug.
-
Increased Lipophilicity: This can enhance the ability of a molecule to cross cell membranes and improve bioavailability.
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Binding Interactions: The -CF₃ group can participate in favorable interactions with protein binding pockets.
The Significance of Halogen Atoms:
Bromine and iodine atoms are not merely passive substituents. They can actively participate in "halogen bonding," a non-covalent interaction between the electrophilic region on the halogen atom and a Lewis base.[9][10] This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity for protein targets.[10]
The strategic placement of bromo and iodo groups on a benzotrifluoride scaffold, as in 3-Bromo-2-iodobenzotrifluoride, provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR) and to construct novel molecular architectures.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Bromo-2-iodobenzotrifluoride is not available, the following precautions, based on analogous compounds like 3-bromobenzotrifluoride and other halogenated aromatics, are strongly recommended.[1][11][12][13]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.[13][14]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling: Keep away from heat, sparks, and open flames.[1][12] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][13]
-
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[11]
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[12][13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
References
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Chemsrc. 3-Bromobenzotrifluoride | CAS#:401-78-5. [Link]
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PubChem. 1-Bromo-3-fluoro-2-iodobenzene. [Link]
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Cheméo. Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). [Link]
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PubChem. 3-Bromo-2-iodobenzoic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-fluorobenzotrifluoride: A Versatile Reagent in Modern Organic Synthesis. [Link]
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Lu, Y., et al. Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. 2012, 7(5), 375-383. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
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ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]
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ResearchGate. (2002). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]
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MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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PubChemLite. 3-bromo-2,4-difluorobenzotrifluoride (C7H2BrF5). [Link]
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